molecular formula C11H22O2 B1676445 Methyl decanoate CAS No. 110-42-9

Methyl decanoate

Cat. No.: B1676445
CAS No.: 110-42-9
M. Wt: 186.29 g/mol
InChI Key: YRHYCMZPEVDGFQ-UHFFFAOYSA-N
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Mechanism of Action

Methyl decanoate, also known as methyl caprate, is a class of esters consisting of medium-chain fatty acids . It is a compound with a fruity smell and is commonly used as a flavoring in foods such as baked goods, candy, and beverages .

Target of Action

This compound is primarily targeted towards the enzymes involved in the α,ω-oxidation pathway . This pathway is crucial for the biotransformation of fatty acid methyl esters to dicarboxylic acids .

Mode of Action

It is known to interact with the enzymes involved in the α,ω-oxidation pathway . This interaction leads to the biotransformation of this compound to sebacic acid .

Biochemical Pathways

This compound affects the α,ω-oxidation pathway . This pathway is responsible for the oxidation of fatty acid methyl esters, leading to the production of dicarboxylic acids . The downstream effects of this pathway include the production of sebacic acid, a 10 carbon containing dicarboxylic acid .

Pharmacokinetics

Its thermophysical properties such as boiling temperature, critical temperature, and critical pressure have been evaluated .

Result of Action

The primary result of this compound’s action is the production of sebacic acid through the α,ω-oxidation pathway . Sebacic acid is an important precursor in the production of nylon and polyamides .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, its boiling temperature and critical temperature can affect its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Methyl decanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the metabolism of this compound is lipase, which catalyzes the hydrolysis of ester bonds, releasing decanoic acid and methanol. Additionally, this compound can undergo oxidation by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites. These interactions highlight the compound’s involvement in lipid metabolic pathways and its potential impact on cellular processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In plant cells, exposure to this compound can lead to membrane disruption and ultrastructural changes, such as the scattering of nuclear particles and rupture of the nuclear membrane . In microbial cells, this compound can inhibit the biotransformation of fatty acid methyl esters to dicarboxylic acids, affecting cellular metabolism and growth . These effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, underscore the compound’s significance in biochemical research.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to and inhibit enzymes involved in lipid metabolism, such as lipases and cytochrome P450 enzymes . This inhibition can lead to alterations in metabolic pathways and changes in gene expression. Additionally, this compound can undergo oxidation, resulting in the formation of reactive metabolites that can further interact with cellular components, influencing cellular function and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can undergo thermal degradation at high temperatures, leading to the formation of various degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has also been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in biochemical research .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and metabolism. At higher doses, it can exhibit toxic effects, such as membrane disruption and inhibition of enzyme activity . These threshold effects and potential adverse effects at high doses underscore the importance of dosage considerations in biochemical and toxicological studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the α,ω-oxidation pathway. This pathway involves the oxidation of both terminal methyl groups of this compound, resulting in the formation of dicarboxylic acids such as sebacic acid . Enzymes such as cytochrome P450 and lipases play crucial roles in these metabolic processes. The interactions of this compound with these enzymes can influence metabolic flux and metabolite levels, highlighting its significance in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in lipid droplets or be distributed to different cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s localization and its effects on cellular function.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. It has been observed to localize in lipid droplets, endoplasmic reticulum, and other cellular compartments involved in lipid metabolism . Targeting signals and post-translational modifications may direct this compound to specific organelles, affecting its interactions with cellular components and its overall biochemical activity. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanoic acid methyl ester is typically synthesized through the esterification of decanoic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Decanoic Acid+MethanolDecanoic Acid Methyl Ester+Water\text{Decanoic Acid} + \text{Methanol} \rightarrow \text{Decanoic Acid Methyl Ester} + \text{Water} Decanoic Acid+Methanol→Decanoic Acid Methyl Ester+Water

Industrial Production Methods: In industrial settings, decanoic acid methyl ester can also be produced through the alcoholysis of coconut oil, which contains a significant amount of decanoic acid. The resulting ester is then purified by fractional vacuum distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Decanoic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, decanoic acid methyl ester can be hydrolyzed back to decanoic acid and methanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Reduction: Decanoic acid methyl ester can be reduced to decanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Hydrolysis: Decanoic acid and methanol.

    Transesterification: Different esters and alcohols depending on the reactants.

    Reduction: Decanol.

Scientific Research Applications

Decanoic acid methyl ester has a wide range of applications in scientific research and industry:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its role in metabolic pathways and as a potential biofuel.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.

    Industry: Utilized in the production of detergents, lubricants, and rubber formulations. .

Comparison with Similar Compounds

    Methyl octanoate: An ester of octanoic acid with similar applications in the fragrance and flavor industry.

    Methyl laurate: An ester of lauric acid, used in similar industrial applications.

    Methyl palmitate: An ester of palmitic acid, also used in the production of detergents and lubricants.

Uniqueness: Decanoic acid methyl ester is unique due to its specific chain length, which provides a balance between hydrophobicity and volatility. This makes it particularly suitable for applications in the fragrance and flavor industry, where it imparts a distinct fruity aroma .

Properties

IUPAC Name

methyl decanoate
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InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3
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InChI Key

YRHYCMZPEVDGFQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC(=O)OC
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Molecular Formula

C11H22O2
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DSSTOX Substance ID

DTXSID4026842
Record name Methyl decanoate
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Molecular Weight

186.29 g/mol
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Physical Description

Liquid, Liquid; [IUCLID] Colorless liquid; [MSDSonline]
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Boiling Point

224 °C @ 760 mm Hg, 108.00 °C. @ 10.00 mm Hg
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Solubility

Insol in water; very sol in ethyl alc, ether; slightly sol in chloroform, carbon tetrachloride, 0.0044 mg/mL at 20 °C
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Density

0.8730 @ 20 °C/4 °C
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Vapor Pressure

0.03 [mmHg], 0.037 mm Hg @ 25 °C
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CAS No.

110-42-9
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Melting Point

-18 °C
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Record name Methyl decanoate
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Synthesis routes and methods

Procedure details

A process according to claim 20, in which the cyclohexanedimethanol is 1,4-cyclohexanedimethanol, the dialkyl cyclohexanedicarboxylate is dimethyl 1,4-cyclohexanedicarboxylate, the hydrogenation zone is maintained at a temperature of from about 200° C. to about 260° C. and a pressure of from about 450 psia (about 31.03 bar) to about 1000 psia (about 68.95 bar).
Quantity
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[Compound]
Name
dialkyl cyclohexanedicarboxylate
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes methyl decanoate a relevant research subject in the context of biofuels?

A1: The increasing global energy demand and diminishing fossil fuel reserves necessitate the search for alternative and sustainable energy sources. Biofuels, particularly biodiesel, have emerged as promising alternatives due to their renewability and reduced greenhouse gas emissions []. This compound, a fatty acid methyl ester, serves as a valuable surrogate for biodiesel in combustion research due to its structural similarity to actual biodiesel components [].

Q2: How does the presence of a double bond in the hydrocarbon chain affect the combustion properties of methyl esters?

A2: Research comparing this compound (saturated) and methyl 4-decenoate (unsaturated) reveals that the presence and location of a double bond significantly impact low-temperature reactivity []. While high-temperature ignition delay remains similar, differences arise in the negative temperature coefficient (NTC) and low-temperature regions []. This highlights the importance of considering unsaturation when developing kinetic models for biodiesel combustion.

Q3: What are the primary decomposition pathways of this compound during combustion?

A3: Molecular-beam mass spectrometry (MBMS) studies of premixed this compound flames indicate that free radical reactions play a significant role in its oxidation [, ]. Analysis of intermediate products suggests that this compound decomposition occurs at various bonds within the molecule, indicating a free radical-dominated mechanism rather than unimolecular decay [, ].

Q4: How does the addition of this compound to diesel fuel impact aromatic hydrocarbon formation?

A4: Numerical simulations show that adding this compound to diesel surrogate fuel mixtures reduces polycyclic aromatic hydrocarbon (PAH) formation []. This reduction stems from a decrease in the maximum flame temperature and a decrease in key PAH precursors like C2H2 and C3H3, attributed to the lower calorific value of this compound and its dominant β-scission decomposition pathway [].

Q5: How does ammonia addition affect the ignition delay time of this compound?

A5: Simulation studies demonstrate that mixing small amounts of ammonia with this compound increases ignition delay times within specific temperature ranges []. This effect is most pronounced in the negative temperature coefficient region, suggesting that ammonia influences the overall reaction kinetics of this compound combustion [].

Q6: How do exhaust gas recirculation (EGR) constituents impact the auto-ignition of this compound?

A6: Reflected-shock experiments reveal that EGR constituents, particularly carbon dioxide and water vapor, significantly influence the auto-ignition of this compound [, ]. While dilution effects dominate, thermal and chemical effects become more pronounced in the second-stage ignition. Water vapor exhibits a more significant chemical effect than carbon dioxide [, ].

Q7: How does the choice of fuel injector nozzle affect the combustion of waste cooking oil biodiesel, using this compound as a surrogate component?

A7: Computational fluid dynamics (CFD) analysis, utilizing this compound as a surrogate component, demonstrates that a swirl nozzle (SN) offers advantages over a conventional nozzle (CN) for waste cooking oil biodiesel combustion []. The SN promotes early fuel jet disintegration and improved air entrainment, leading to higher heat release rates, temperatures, and reduced soot formation, particularly at elevated injection pressures [].

Q8: How do different types of batch reactive distillation systems compare in terms of this compound production efficiency and profitability?

A9: Comparing semi-batch distillation (SBD) and integrated conventional batch distillation (i-CBD) for this compound production reveals that SBD offers advantages in terms of shorter batch times, reduced energy consumption, higher conversion levels, and ultimately, increased annual profit [].

Q9: What is the role of diisopropylguanidine-functionalized SBA-15 silica in the context of this compound synthesis?

A10: Diisopropylguanidine-functionalized SBA-15 silica serves as an efficient heterogeneous catalyst for producing structured lipids containing medium-chain fatty acids, including this compound []. This solid catalyst enables interesterification reactions between soybean oil and methyl esters like methyl octanoate or this compound under solvent-free conditions, offering advantages in terms of sustainability and ease of separation and reusability [].

Q10: How does this compound affect the ultrastructure of plant cells at the electron microscope level?

A13: Electron microscopy studies reveal that this compound disrupts cell membranes in immature Chrysanthemum morifolium tissue []. The initial effect involves the formation of vesicles within the nucleus, followed by the breakdown of the nuclear membrane, endoplasmic reticulum, and the appearance of cytoplasmic vesicles []. Subsequently, mitochondrial, chloroplast, tonoplast, and plasmalemma membranes are also disrupted [].

Q11: How does the morphology of azalea buds influence the effectiveness of this compound as a chemical pinching agent?

A14: The effectiveness of this compound as a chemical pinching agent in azaleas depends on bud morphology [, ]. Cultivars with long, enclosing leaf sheaths and a high density of trichomes (hair-like structures) on the leaf surface within the sheath show reduced sensitivity to this compound [, ]. This reduced effectiveness is attributed to the physical barrier these structures create, hindering the penetration of the pinching agent to the meristematic tissue [, ].

Q12: What are some key physicochemical properties of this compound?

A15: this compound, with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol, is a colorless liquid at room temperature. Its low vapor pressure and melting point make it suitable for experimental studies using traditional combustion research techniques [].

Q13: How do excess properties of binary mixtures containing this compound and n-alkanes vary with chain length?

A16: Measurements of excess molar volumes and enthalpies for binary mixtures of this compound and n-alkanes (C6-C16) at 298.15 K demonstrate an increase in both properties with increasing n-alkane chain length []. This trend suggests a stronger interaction between this compound and longer-chain n-alkanes, potentially influencing the blending and combustion behavior of biodiesel fuels [].

Q14: How does the Directed Relation Graph (DRG) method contribute to the development of computationally efficient models for biodiesel surrogate combustion?

A17: The DRG method, coupled with isomer lumping and DRG-aided sensitivity analysis (DRGASA), enables the reduction of complex, computationally expensive detailed kinetic mechanisms for biodiesel surrogate combustion [, ]. This reduction process results in skeletal mechanisms with significantly fewer species and reactions while maintaining acceptable accuracy in predicting essential combustion parameters like ignition delay and species profiles at temperatures above 1000 K [, ].

Q15: What approaches are used to develop surrogate fuel models for biodiesel combustion simulations?

A18: Developing surrogate fuel models for biodiesel combustion simulations often involves matching key characteristics like atom numbers, cetane number, molecular weight, hydrocarbon ratio, chemical bond energies, and oxygen content between the surrogate and real biodiesel fuel []. This approach ensures that the surrogate fuel adequately represents the combustion behavior of the actual fuel, allowing for accurate predictions of ignition delay, combustion phasing, and emissions [].

Q16: How does the inclusion of realistic chemistry and physical properties improve the accuracy of biodiesel-fueled engine simulations?

A19: Employing detailed chemical kinetic mechanisms and accurate physical properties for individual biodiesel components significantly enhances the accuracy of engine simulations []. This approach enables the model to capture the complexities of biodiesel spray vaporization, combustion, and emissions formation, providing valuable insights for optimizing engine design and operation [].

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